Product packaging for 3-(BUT-3-YN-1-YL)PYRIDINE(Cat. No.:CAS No. 147918-36-3)

3-(BUT-3-YN-1-YL)PYRIDINE

Cat. No.: B140809
CAS No.: 147918-36-3
M. Wt: 131.17 g/mol
InChI Key: WUKPYBAXHUSNSK-UHFFFAOYSA-N
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Description

3-(But-3-yn-1-yl)pyridine is a valuable chemical building block in organic synthesis and medicinal chemistry. Its molecular structure incorporates both a pyridine heterocycle and a terminal alkyne group, making it a versatile intermediate for constructing more complex molecules through various coupling reactions . The terminal alkyne functionality is particularly suited for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" . This bio-orthogonal reaction efficiently creates 1,2,3-triazole linkages, which are stable heterocycles often used in drug discovery to link pharmacophores or improve pharmacokinetic properties . The pyridine moiety can act as a ligand in coordination chemistry or be further functionalized, enabling the creation of diverse molecular architectures for research and industrial applications . This compound is primarily used in pharmaceutical and agrochemical research. Researchers utilize it to develop targeted molecular scaffolds, such as carbonic anhydrase inhibitors investigated for cancer therapy or bis-triazolyl-pyridine derivatives studied for their interaction with non-canonical DNA structures like G-quadruplexes and i-motifs . The electron-withdrawing nature of the pyridine ring can influence the acidity and reactivity of adjacent functional groups, adding another dimension to its utility in molecular design . Handling Note: For safe handling, please consult the Safety Data Sheet (SDS) before use. Intended Use: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N B140809 3-(BUT-3-YN-1-YL)PYRIDINE CAS No. 147918-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-but-3-ynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-3-5-9-6-4-7-10-8-9/h1,4,6-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKPYBAXHUSNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of Pyridine Alkyne Conjugates in Advanced Organic Synthesis

Pyridine-alkyne conjugates represent a privileged class of compounds in organic synthesis, primarily due to the versatile reactivity of both the pyridine (B92270) and alkyne functionalities. The pyridine ring, a ubiquitous motif in pharmaceuticals and functional materials, imparts specific electronic properties, acts as a ligand for metal catalysts, and can direct chemical transformations. beilstein-journals.orguiowa.edu The alkyne group, with its linear geometry and high degree of unsaturation, is a gateway to a vast array of chemical reactions. These include cycloadditions, cross-coupling reactions, and hydrofunctionalizations, making it an invaluable building block for molecular construction. rsc.org

The combination of these two moieties in a single molecule creates a powerful synthetic intermediate. The nitrogen atom in the pyridine ring can influence the reactivity of the alkyne, and vice versa, leading to unique chemical behavior not observed in the individual components. This synergistic interplay allows for the development of novel synthetic strategies and the efficient assembly of complex target molecules.

The Evolution of Synthetic Paradigms for Pyridine Derivatives Incorporating Alkyne Moieties

The synthesis of pyridine (B92270) derivatives bearing alkyne groups has been a subject of intense research, leading to the development of a diverse array of synthetic methodologies. nih.govosti.gov

Historically, the construction of such molecules often involved multi-step sequences with limitations in efficiency and substrate scope. However, recent years have witnessed a paradigm shift towards more elegant and atom-economical approaches. Transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Negishi couplings, have become mainstays for forging the carbon-carbon bond between a pre-functionalized pyridine ring and an alkyne fragment. organic-chemistry.org

Furthermore, innovative cyclization and annulation strategies have emerged, allowing for the direct construction of the pyridine ring with a pre-installed alkyne-containing side chain. researchgate.netmdpi.com These methods often utilize readily available starting materials and proceed through catalytic cycles that offer high levels of control over regioselectivity and functional group tolerance. The development of one-pot procedures, where multiple transformations are carried out in a single reaction vessel, has further enhanced the efficiency and practicality of synthesizing these valuable compounds. organic-chemistry.org

A significant advancement in this field is the use of C-H activation, a powerful strategy that enables the direct functionalization of otherwise inert carbon-hydrogen bonds. beilstein-journals.org This has opened up new avenues for the synthesis of pyridine-alkyne conjugates by allowing for the direct coupling of alkynes with pyridine C-H bonds, bypassing the need for pre-functionalization. nih.govosti.gov

The following table provides a summary of key synthetic strategies for pyridine derivatives with alkyne moieties:

Synthetic StrategyDescriptionKey Features
Cross-Coupling Reactions Coupling of a halopyridine with a terminal alkyne, typically catalyzed by a palladium or copper complex.High efficiency, good functional group tolerance, wide availability of starting materials.
Cyclization/Annulation Reactions Construction of the pyridine ring from acyclic precursors already containing the alkyne functionality.Access to highly substituted pyridines, potential for stereocontrol.
C-H Activation/Functionalization Direct coupling of an alkyne with a C-H bond of the pyridine ring, mediated by a transition metal catalyst.High atom economy, avoids pre-functionalization steps, offers novel disconnection approaches.

The Positioning of 3 but 3 Yn 1 Yl Pyridine Within Contemporary Heterocyclic Chemistry Research

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers powerful and versatile tools for the construction and functionalization of the pyridine ring. acsgcipr.orgscilit.com These methods are often characterized by high efficiency and the ability to form complex structures from simple precursors. acsgcipr.org

Palladium-Catalyzed Sonogashira Coupling and Related Alkyne Functionalization

The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is conducted under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.orglibretexts.org For the synthesis of this compound, a plausible route involves the coupling of a 3-halopyridine with but-3-yn-1-ol.

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst. wikipedia.org

Recent advancements have focused on developing copper-free Sonogashira reactions to avoid potential issues associated with the copper co-catalyst. wikipedia.org Various palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, have been developed for this purpose. libretexts.org For instance, an efficient iPEPPSI (internal pyridine-enhanced precatalyst preparation stabilization and initiation) type catalyst has been shown to facilitate copper-free Sonogashira reactions in water. wikipedia.org

Beyond the classic Sonogashira coupling, other palladium-catalyzed reactions for alkyne functionalization are relevant. For example, a one-pot reaction consisting of Sonogashira, Heck, and Suzuki-Miyaura reactions has been utilized to synthesize 3-(diarylmethylene)oxindoles from propiolamidoaryl triflate, showcasing the potential for sequential functionalization. nih.gov

Copper-Catalyzed Cyclization and Cross-Coupling Strategies for Pyridine-Alkyne Systems

Copper catalysis plays a crucial role in the synthesis of pyridine derivatives, particularly in reactions involving alkynes. acs.orgacs.org One-step, asymmetric methods have been developed to directly functionalize pyridines with terminal alkynes, providing an alternative to traditional nucleophilic or cross-coupling approaches. acs.orgacs.org These reactions can be diversified to include a range of pyridine-based heterocycles and various alkynes. acs.orgacs.org

A notable application of copper catalysis is the tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes, which directly yields 3-alkynyl-substituted pyridines. rsc.org This method is efficient for creating substituted pyridines from acyclic starting materials. rsc.org

Furthermore, copper-catalyzed cross-coupling reactions are effective for creating C(sp2)-Se-C(sp) bonds. For instance, novel alkynyl imidazopyridinyl selenides have been synthesized through a copper-catalyzed tandem selenation of selenium with 2-arylimidazo[1,2-a]pyridines and terminal alkynes. beilstein-journals.org Copper(I) iodide is a common catalyst in these transformations. beilstein-journals.org The well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, while primarily used for forming triazoles, highlights the reactivity of copper acetylides, which are key intermediates in many of these coupling reactions. nih.gov

Catalyst SystemReactantsProduct TypeReference
Copper(I)Pyridines, Terminal AlkynesFunctionalized Pyridines acs.orgacs.org
Copper(I)N-Acyl Enamines, Electron-Deficient Alkynes3-Alkynyl-Substituted Pyridines rsc.org
CuI/1,10-phenanthrolineImidazo[1,2-a]pyridines, Se powder, Terminal AlkynesAlkynyl Imidazopyridinyl Selenides beilstein-journals.org

Nickel- and Rhodium-Catalyzed Cycloadditions and Dehydrogenation Approaches

Nickel and rhodium catalysts offer powerful pathways for pyridine synthesis through cycloaddition and dehydrogenation reactions. acs.orgrsc.orgnih.gov The transition-metal-catalyzed [2+2+2] cycloaddition of two alkynes and a nitrile is a highly effective method for preparing versatile, highly substituted pyridine derivatives. nih.govacs.org

Nickel-Catalyzed Reactions:

Nickel-catalyzed cycloadditions provide a direct route to structurally diverse pyridines. oup.comoup.com For example, the cycloaddition of α,β-unsaturated oximes with alkynes, catalyzed by a Ni(0)/IPr system, affords 2,3,4,6-tetrasubstituted pyridines. oup.comoup.com This reaction proceeds through the oxidative addition of the N-O bond of the oxime to Ni(0), followed by alkyne insertion and intramolecular cyclization. oup.comoup.com The use of an isopropanol (B130326) additive was found to improve the yield of the pyridine product. oup.com

Another significant nickel-catalyzed method is the dehydrogenative [4+2] cycloaddition of 1,3-dienes with nitriles. nih.govacs.org This approach offers a regioselective synthesis of a variety of pyridines. nih.govacs.org

Rhodium-Catalyzed Reactions:

Rhodium catalysts are highly effective in synthesizing pyridines from simple precursors. nih.govacs.org A one-pot rhodium-catalyzed C-H bond functionalization/electrocyclization/dehydration sequence using terminal alkynes and α,β-unsaturated ketoximes yields highly substituted pyridines. nih.govacs.org The use of triisopropyl phosphite (B83602) as a ligand is crucial for minimizing the undesired homocoupling of terminal alkynes. nih.govacs.org

Rhodium(III) catalysis enables the regioselective synthesis of pyridines from alkenes and α,β-unsaturated oxime esters. nih.gov Mechanistic studies suggest a pathway involving reversible C-H activation, alkene insertion, and a C-N bond formation/N-O bond cleavage process. nih.gov Furthermore, Rh(III)-catalyzed C-3 selective alkenylation of pyridine derivatives via hydroarylation of alkynes has been developed, demonstrating high regioselectivity and good functional group tolerance. rsc.org The choice of cyclopentadienyl (B1206354) ligands (Cp* or Cpt) in Rh(III) catalysis can provide complementary selectivity in the synthesis of pyridines from α,β-unsaturated oximes and alkynes. nih.gov

CatalystReaction TypeReactantsProductReference
Ni(0)/IPr[4+2] Cycloadditionα,β-Unsaturated Oximes, AlkynesTetrasubstituted Pyridines oup.comoup.com
Ni(0)Dehydrogenative [4+2] Cycloaddition1,3-Dienes, NitrilesSubstituted Pyridines nih.govacs.org
[RhCl(coe)2]2 / P(OiPr)3C-H Functionalization/Cyclizationα,β-Unsaturated Ketoximes, Terminal AlkynesSubstituted Pyridines nih.govacs.org
[RhCp*Cl2]2C-H Activation/Couplingα,β-Unsaturated O-pivaloyl oximes, AlkenesSubstituted Pyridines nih.gov
Rh(III)HydroarylationPyridine Derivatives, Alkynes(Pyridin-3-yl)alkenes rsc.org

Other Metal-Mediated Annulation and Functionalization Reactions

Various other transition metals are employed in the synthesis of pyridines through annulation and functionalization reactions. acsgcipr.org Metal-catalyzed [2+2+2] cycloadditions of acetylenes and nitriles are a convergent and atom-efficient strategy for constructing pyridine rings. acsgcipr.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes also provides a route to symmetrical pyridines. acsgcipr.org

Ruthenium-catalyzed [2+2+2] cycloadditions of α,ω-diynes and cyanamides have been developed to produce 2-aminopyridine (B139424) derivatives with high regioselectivity. researchgate.net Additionally, a silver-free synthetic route has been developed for an alkyne-functionalized ruthenium polypyridyl complex, which is useful for bioorthogonal ligation. nih.gov

Cobalt catalysts are also utilized in [2+2+2] cycloaddition reactions for pyridine synthesis. researchgate.net Furthermore, zirconium-mediated functionalization of pyridines has been reported as a method for introducing substituents onto the pyridine ring. grafiati.com

Metal-Free Synthetic Pathways

While metal-catalyzed reactions are powerful, metal-free synthetic pathways offer advantages such as avoiding metal contamination in the final products. These methods often rely on radical-mediated processes.

Radical-Mediated Pyridine Construction and C-C Bond Formation

Radical-mediated reactions provide a valuable alternative for the synthesis and functionalization of pyridines. numberanalytics.comnih.govchemrxiv.org The generation of pyridine-boryl radicals from 4-cyanopyridine (B195900) and bis(pinacolato)diboron (B136004) has enabled the synthesis of 4-substituted pyridine derivatives through a radical addition/C-C coupling mechanism with α,β-unsaturated ketones. acs.org This methodology has been extended to a variety of boryl radical acceptors, including aldehydes, ketones, and imines. acs.org

The monoalkylation of pyridines can be achieved through a radical chain reaction involving N-methoxypyridinium salts and alkyl radical precursors like B-alkylcatecholboranes, alkyl iodides, or xanthates. nih.govchemrxiv.org This method proceeds under neutral conditions without the need for a stoichiometric oxidant. nih.govchemrxiv.org The reaction is initiated by the thermal decomposition of an initiator like di-tert-butyl hyponitrite (DTBHN), which generates a tert-butoxyl radical that then produces the initial alkyl radical from the organoborane. chemrxiv.org

Furthermore, visible-light photocatalysis has been utilized for the synthesis of pyridine derivatives through radical-mediated pathways, offering mild reaction conditions and high selectivity. numberanalytics.com These radical reactions are crucial for forming carbon-carbon bonds in synthetic chemistry. libretexts.org

Radical PrecursorReaction TypeReactantsProductReference
4-Cyanopyridine / B2pin2Radical Addition/C-C Couplingα,β-Unsaturated Ketones4-Substituted Pyridines acs.org
B-AlkylcatecholboranesRadical MonoalkylationN-Methoxypyridinium SaltsAlkylated Pyridines nih.govchemrxiv.org
N/APhotocatalysisN/APyridine Derivatives numberanalytics.com

Base-Promoted Alkyne Annulations and Cascade Cyclizations

Base-promoted reactions involving alkynes provide a powerful and often transition-metal-free approach to constructing pyridine rings. These methods leverage the reactivity of the alkyne C-H bond and the triple bond itself to initiate cyclization cascades.

A notable example is the one-pot synthesis of 3,5-diaryl pyridines through the annulation of aromatic terminal alkynes with benzamides, promoted by a base such as cesium carbonate (Cs₂CO₃) in sulfolane. mdpi.com This reaction proceeds via a formal [2+2+1+1] cyclocondensation, where three alkyne molecules and one benzamide (B126) molecule assemble to form the pyridine ring. mdpi.com The proposed mechanism involves the initial base-promoted addition of the benzamide to a terminal alkyne, forming an enamine intermediate. This intermediate then participates in a cycloaddition with additional alkyne units to build the nitrogen-containing heterocyclic ring. mdpi.com This method is significant as it utilizes benzamides as a direct nitrogen source for the pyridine core. mdpi.com

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an elegant and efficient route to complex fused and substituted pyridines. These reactions can be initiated by various means, including metal catalysis or thermal conditions, leading to intricate molecular architectures from simple precursors.

Several distinct cascade strategies have been developed:

Alkynylation/Cyclization/Isomerization Cascade: An efficient copper-catalyzed cascade involving aurone-derived azadienes and terminal alkynes has been developed to produce 1,2-dihydrobenzofuro[3,2-b]pyridines, which can be subsequently aromatized to the corresponding benzofuro[3,2-b]pyridines under basic conditions. dicp.ac.cn

Radical Cascade Sulfonylation/Cyclization: Utilizing visible light and a ruthenium catalyst, a radical cascade reaction has been devised for the synthesis of diverse indole-fused pyridine derivatives. rsc.org

Michael Addition-Heterocyclization Cascade: A catalyst-free approach in an aqueous medium allows for the synthesis of pyridine-fused coumarins from chromone (B188151) derivatives through a chemoselective Michael addition–heterocyclization-intramolecular cyclization sequence. rsc.org

Friedel-Crafts Cascade Cyclization: Tetrahydro-1H-indeno[1,2-b]pyridine derivatives can be synthesized via a cascade cyclization and Friedel-Crafts reaction of N-(pent-4-yn-1-yl)benzenesulfonamides with aldehydes. nih.gov

Table 1: Overview of Cascade Cyclization Methodologies for Pyridine Synthesis

Cascade Strategy Key Reactants Catalyst/Conditions Product Type Reference
Alkynylation/Cyclization/Isomerization Aurone-derived azadienes, Terminal alkynes Copper catalyst Benzofuro[3,2-b]pyridines dicp.ac.cn
Sulfonylation/Cyclization Indole derivatives Ru(bpy)₃Cl₂ (Visible light) Indole-fused pyridines rsc.org
Michael Addition/Heterocyclization Chromone derivatives, Malononitrile (B47326) derivatives Catalyst-free, Aqueous medium Pyridine-fused coumarins rsc.org
Friedel-Crafts Cyclization N-(pent-4-yn-1-yl)benzenesulfonamides, Aldehydes Triflic acid Tetrahydro-1H-indeno[1,2-b]pyridines nih.gov

Electrocyclization and Rearrangement-Based Pyridine Syntheses

Electrocyclization reactions, particularly 6π-electrocyclizations of azatriene systems, represent a powerful, thermally or photochemically driven method for pyridine ring formation. These pericyclic reactions proceed with high stereospecificity and offer a direct route to dihydropyridine (B1217469) intermediates, which can then be oxidized to the aromatic pyridine.

A versatile strategy involves the generation of a 3-azatriene intermediate, which subsequently undergoes a 6π-electrocyclization and aerobic oxidation to furnish highly substituted pyridines. scispace.com This cascade can be initiated by a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. scispace.com The reaction conditions are generally mild, and the modularity of the approach allows for significant variation in the substitution pattern of the final pyridine product. scispace.com

Other notable electrocyclization-based syntheses include:

A catalyst-controlled system using α-diazo oxime ethers can be directed towards either 4π-electrocyclization to form pyrroles or, through a 1,6-hydride shift, towards a 6π-electrocyclization to exclusively yield pyridines. rsc.org

An alkyne diboration/6π-electrocyclization strategy provides efficient access to pyridine boronic acid derivatives from readily available starting materials. whiterose.ac.uk This method leads to functionalized isoquinoline (B145761) derivatives after the elimination of a boronic ester. whiterose.ac.uk

Activation of the pyridine nucleus can be achieved via a 1,5-electrocyclization of vinyl pyridinium (B92312) ylides, which are generated in situ from bromo isomerized Morita-Baylis-Hillman adducts under basic conditions. nih.gov

Rearrangement reactions offer alternative pathways to the pyridine core, often by transforming an existing heterocyclic system. The Boulton–Katritzky rearrangement, for instance, involves the rearrangement of a five-membered heterocyclic N-oxide in the presence of a dehydrating agent. A specific application shows that isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones can undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl nih.govbohrium.combeilstein-journals.orgtriazol-4-yl)pyridines. beilstein-journals.org Another classical method, the Ciamician-Dennstedt rearrangement, involves the ring expansion of pyrrole (B145914) with a dihalocarbene to produce a 3-halogenopyridine. youtube.com

Table 2: Comparison of Electrocyclization and Rearrangement Syntheses

Methodology Key Intermediate Typical Conditions Key Features Reference
Electrocyclization 3-Azatriene Heat (90 °C), Air oxidation Modular, good functional group tolerance scispace.com
Electrocyclization 1,3-Dienyl nitrene Rh(II) catalysis Divergent pathway to pyridines or pyrroles rsc.org
Diboration/Electrocyclization Diborylated 1-azatriene Heat (200 °C) Access to pyridine boronic acid derivatives whiterose.ac.uk
Boulton–Katritzky Rearrangement Isoxazolopyridine arylhydrazone K₂CO₃ (Base) Rearrangement of a fused heterocyclic system beilstein-journals.org
Ciamician-Dennstedt Rearrangement Dihalocyclopropane adduct of pyrrole Strong base, Haloform Ring expansion of pyrrole to pyridine youtube.com

One-Pot and Multicomponent Reactions for Enhanced Synthetic Efficiency

One-pot and multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity from simple starting materials in a single step. nih.govbohrium.com These reactions reduce waste, save time, and are often more environmentally benign than traditional multi-step syntheses. bohrium.com

The Hantzsch dihydropyridine synthesis, first reported in 1881, is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. This reaction can be performed in a one-pot fashion, sometimes with direct aromatization using an oxidizing agent like ferric chloride. wikipedia.org

Modern advancements have expanded the scope and utility of MCRs for pyridine synthesis. These reactions often proceed through a series of tandem events, such as Michael additions, aldol-type reactions, and condensation/cyclodehydration sequences. acsgcipr.orgcore.ac.uk

Examples of efficient MCRs for pyridine synthesis include:

A one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation can produce highly functionalized pyridines in excellent yields (82-94%) and short reaction times (2-7 minutes). nih.gov

A three-component synthesis combines an aldehyde, a thiol, and malononitrile in the presence of nanocrystalline magnesium oxide to yield 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines. ias.ac.in

The Bohlmann-Rahtz reaction provides a one-pot, three-component route to polysubstituted pyridines by combining a 1,3-dicarbonyl compound, ammonia, and an alkynone, proceeding through a tandem Michael addition-heterocyclization with high regiochemical control. core.ac.uk

A rhodium-catalyzed one-pot reaction between 3,5-disubstituted isoxazoles and vinyldiazo compounds induces a ring expansion that, after rearrangement and oxidation, yields highly functionalized pyridines. organic-chemistry.org This method provides a modular route to complex pyridines with broad functional group tolerance. organic-chemistry.org

Table 3: Selected Multicomponent Reactions for Pyridine Synthesis

Reaction Name/Type Number of Components Typical Reactants Key Conditions Yield Range Reference
Hantzsch Synthesis 3 or 4 Aldehyde, β-Ketoester (2 eq.), Ammonia Often heated; can use various catalysts Good to Excellent wikipedia.org
Four-Component MW 4 Formyl-arenesulfonate, Ethyl cyanoacetate, Acetophenone, Ammonium acetate Microwave, Ethanol 82-94% nih.gov
Bohlmann-Rahtz Synthesis 3 1,3-Dicarbonyl, Alkynone, Ammonia Tandem Michael addition-heterocyclization Good core.ac.uk
Rh-Carbenoid Ring Expansion 3 (one-pot) Isoxazole, Vinyldiazoacetate, Oxidant (DDQ) Rh₂(OAc)₄, Heat Good organic-chemistry.org
MgO-Catalyzed MCR 3 Aldehyde, Thiol, Malononitrile Nanocrystalline MgO, Ethanol, Reflux Moderate to High ias.ac.in

Cycloaddition and Annulation Chemistry of the Alkyne Moiety

The terminal alkyne of this compound is highly reactive and participates in various cycloaddition and annulation reactions to construct fused and complex heterocyclic systems.

[3+2] Cycloadditions for Fused Nitrogen-Heterocyclic Ring Systems

[3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered rings. In the context of this compound, the alkyne moiety can react with 1,3-dipoles to form fused nitrogen-heterocyclic systems. A common method for indolizine (B1195054) synthesis, for instance, is the [3+2] annulation of pyridinium ylides with alkynes. rsc.org This type of reaction typically yields indolizines with electron-withdrawing groups. rsc.org The reaction of a pyridinium salt with an alkyne, such as the one in this compound, can lead to the formation of C1,C3-disubstituted indolizines. rsc.org Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" chemistry reaction, is another prominent example, where the alkyne reacts with an azide (B81097) to form a stable 1,2,3-triazole ring. nih.gov This reaction is known for its high efficiency and selectivity. nih.gov

ReactantCatalyst/ConditionsProductReference
Pyridinium ylideOrganic amineC1,C3-di-EWG disubstituted indolizines rsc.org
AzideCopper(I)1,2,3-Triazole nih.gov

Formal [2+2+2] Annulations for Complex Pyridine Ring Construction

Formal [2+2+2] cycloadditions are a highly efficient method for the synthesis of six-membered rings, including pyridine derivatives. mdpi.com Transition metal catalysts, particularly those based on rhodium and cobalt, are often employed to facilitate these reactions. mdpi.comrsc.org For instance, the rhodium-catalyzed [2+2+2] cycloaddition of diynes with oximes can produce pyridine derivatives. mdpi.com The reaction of nitrogen-linked 1,6-diynes with various partners in the presence of a transition metal catalyst provides a direct route to fused pyrrolidine (B122466) systems, such as isoindolines and 1H-pyrrolo[3,4-c]pyridines. rsc.org While direct examples involving this compound are not explicitly detailed in the provided results, its alkyne functionality makes it a suitable candidate for such transformations.

Catalyst SystemReactantsProduct TypeReference
Rh(I)/BINAPDiyne, Vinylene carbonateIsoindoline rsc.org
Rh(NBD)₂BF₄/MeO-biphepDipropargyl amine, Ethyl 2-(hydroxyimino)acetate4,6,7-trisubstituted 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine rsc.org
CoI₂(PPh₃)₂/ZnDipropargyl amine, Allene5-substituted isoindoline rsc.org

Intramolecular Cyclizations and Dearomatization Processes Involving Pyridine Nitrogen and Alkyne

The proximity of the pyridine nitrogen and the butynyl side chain in this compound allows for intramolecular cyclization reactions, which can lead to dearomatized products. These processes often involve the nucleophilic attack of the pyridine nitrogen onto the alkyne, which may be activated by a metal catalyst. acs.org The dearomatization of pyridines is a valuable strategy for creating complex molecular skeletons. acs.orgresearchgate.net For example, silver(I)-catalyzed cyclization of pyridine-ynones is a key step in the synthesis of the alkaloid lasubine II. researchgate.net Such cyclizations can result in the formation of quinolizinone and indolizinone systems. researchgate.net

Cross-Coupling Reactions on the Pyridine Moiety in Conjugation with the Alkyne

The pyridine ring of this compound can undergo various cross-coupling reactions, allowing for the introduction of new substituents. The Sonogashira cross-coupling is a particularly relevant reaction, as it involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst. researchgate.netacs.org This reaction can be used to further functionalize the pyridine ring at positions ortho, meta, or para to the butynyl side chain. Other palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are also widely used for the decoration of pyridine rings. researchgate.netacs.org These reactions tolerate a wide range of functional groups, making them highly versatile. researchgate.net

ReactionCatalystReactantsProduct
SonogashiraPd(PPh₃)₄, PPh₃, CuIAlkyl bromide, Alkyne1,3-Enyne derivative
Suzuki-MiyauraPd(OAc)₂, PPh₃Dihalogenated pyridine, Arylboronic acidArylated pyridine
StilleCyclopalladated ferrocenylimineAryl halide, 3-AlkylstannylpyridineArylpyridine derivative

Selective Functional Group Transformations of the Butyne Side Chain

The terminal alkyne and the butynyl chain of this compound can undergo a variety of selective transformations. For instance, the alkyne can be hydrated to form a ketone or reduced to an alkene or alkane. Nucleophilic conjugate additions to the activated alkyne, such as thiol-yne, amino-yne, and hydroxyl-yne reactions, are also possible. acs.org These reactions are often catalyzed by bases or Lewis acids and allow for the introduction of various functional groups at the β-position of the alkyne. acs.org

Investigations into Reaction Mechanisms and Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For instance, in the [3+2] cycloaddition of pyridinium ylides with alkynes, the mechanism involves the formation of a five-membered ring through a stepwise process. rsc.org In transition metal-catalyzed [2+2+2] cycloadditions, the mechanism typically involves the formation of a metallacyclopentadiene intermediate, which then undergoes reductive elimination to form the aromatic ring. rsc.org In cross-coupling reactions, the catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination steps. acs.org The dearomatization of pyridines often proceeds through a nucleophilic attack of the pyridine nitrogen on an electrophilically activated species. acs.org

Computational Elucidation of Transition States and Intermediates

Computational studies have been instrumental in mapping the potential energy surface (PES) for the gas-phase reaction of the meta-pyridinyl radical (m-pyridinyl) with vinylacetylene, a process that leads to the formation of C₉H₇N isomers, including relatives of this compound. nih.gov These calculations reveal barrierless reaction pathways, indicating that these reactions can proceed efficiently under low-temperature conditions, such as those found in extraterrestrial environments like Titan's atmosphere. nih.gov

The reaction is initiated by the barrierless addition of the m-pyridinyl radical to the C1 carbon atom of vinylacetylene, forming a collision complex that evolves into the intermediate mi1 . From mi1 , the reaction can proceed through several pathways. nih.gov One significant pathway involves a hydrogen atom loss from mi1 , which directly leads to the formation of (E)-3-(but-1-en-3-yn-1-yl)pyridine (P5 ). nih.gov

Alternative pathways from mi1 lead to the formation of bicyclic aromatic compounds like quinoline (B57606) and isoquinoline. For instance, the conversion to isoquinoline (P2 ) proceeds via a sequence of intermediates (mi5 , mi6 , mi7 ) involving cyclization and hydrogen shifts, with all transition states lying below the energy of the initial reactants. nih.gov Another product, 3-(but-3-en-1-yn-1-yl)pyridine (P6 ), is also formed through distinct intermediates on the PES. nih.gov

The table below summarizes key stationary points on the calculated potential energy surface for the reaction of the m-pyridinyl radical with vinylacetylene.

Intermediate/ProductDescriptionRelative Energy (kJ mol⁻¹)
mi1 Initial adduct from m-pyridinyl + vinylacetyleneNot specified
P5 (E)-3-(but-1-en-3-yn-1-yl)pyridineNot specified
P2 IsoquinolineNot specified
P6 3-(but-3-en-1-yn-1-yl)pyridineNot specified
oi5 Intermediate leading to P4 formationHigher than reactants
P4 2-(but-3-en-1-yn-1-yl)pyridine-11

This interactive table is based on data from computational studies on pyridinyl radical reactions. nih.gov

These computational models provide a foundational understanding of the complex reaction network, highlighting the competition between the formation of simple substituted pyridines and fused aromatic systems. nih.gov The calculations demonstrate that even without significant energy barriers, the reaction landscape is complex, with multiple intermediates and transition states governing the final product distribution. nih.gov

Experimental Mechanistic Probes (e.g., Radical Trapping, Isotopic Labeling)

While classic experimental probes like radical trapping and isotopic labeling are powerful tools for elucidating reaction mechanisms, specific studies applying these techniques to the reactivity of this compound are not extensively documented in the surveyed literature. chemrxiv.orgresearchgate.net Isotopic labeling is a common technique used to track the pathways of atoms through a reaction, and radical trapping experiments are designed to intercept and identify transient radical intermediates. researchgate.netevitachem.com For instance, a nitrogen isotope exchange strategy based on Zincke activation has been developed for pyridines, demonstrating a method for isotopic labeling of the pyridine scaffold itself. chemrxiv.org

However, the mechanism for the formation of isomers like (E)-3-(but-1-en-3-yn-1-yl)pyridine and 3-(but-3-en-1-yn-1-yl)pyridine has been probed experimentally using molecular beam studies coupled with photoionization mass spectrometry. nih.gov In these experiments, pyridinyl radicals are generated and reacted with vinylacetylene in a high-temperature chemical reactor. nih.gov The reaction products are then expanded into a vacuum, forming a supersonic molecular beam which is analyzed. nih.gov

This technique serves as a direct experimental probe of the reaction mechanism by allowing for the identification of the nascent products and the determination of their relative abundances (branching ratios). nih.gov The photoionization efficiency (PIE) curves measured for the detected mass corresponding to C₉H₇N products are fitted with the reference PIE curves of synthesized, authentic isomers to deconvolve the product mixture. nih.gov

For the reaction of the m-pyridinyl radical with vinylacetylene, this experimental approach identified four main isomers. nih.gov The branching ratios determined at a photoionization energy of 10.00 eV are detailed in the table below.

Product IsomerFormulaBranching Ratio (%)
Quinoline (P1)C₉H₇N7.8 ± 0.8
Isoquinoline (P2)C₉H₇N7.9 ± 0.8
(E)-3-(but-1-en-3-yn-1-yl)pyridine (P5)C₉H₇N75.8 ± 7.6
3-(but-3-en-1-yn-1-yl)pyridine (P6)C₉H₇N2.5 ± 0.3

This interactive table presents experimental data from molecular beam studies. nih.gov

The excellent agreement between the experimentally identified products and those predicted by computational modeling validates the proposed reaction mechanisms. nih.gov The dominance of the non-cyclic product, (E)-3-(but-1-en-3-yn-1-yl)pyridine, confirms that the direct hydrogen-loss pathway from the initial adduct is the major channel under these experimental conditions. nih.gov

Advanced Spectroscopic and Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Regio- and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic connectivity and chemical environment of a molecule. For 3-(but-3-yn-1-yl)pyridine, ¹H and ¹³C NMR are instrumental in confirming the substitution pattern and the integrity of the butynyl side chain.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The pyridine (B92270) ring protons exhibit characteristic chemical shifts in the aromatic region. Due to the electron-withdrawing nature of the nitrogen atom, the protons on the pyridine ring are deshielded and appear at higher chemical shifts compared to benzene. The proton at the C2 position is typically the most deshielded, followed by the C6 and C4 protons, with the C5 proton being the most shielded. The butynyl side chain protons will appear in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms of the pyridine ring have distinct chemical shifts, with C2, C4, and C6 appearing at lower field (higher ppm) than C3 and C5 due to the influence of the nitrogen atom testbook.comchemicalbook.com. The alkyne carbons have characteristic shifts, and the aliphatic carbons of the butyl chain can also be clearly assigned oregonstate.edu.

Based on established chemical shift data for pyridine and its derivatives, a predicted assignment for the ¹H and ¹³C NMR spectra of this compound is presented below researchgate.netresearchgate.netrsc.orgresearchgate.net.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Py-C2~8.5~150
Py-C3-~138
Py-C4~7.7~136
Py-C5~7.3~123
Py-C6~8.5~148
Chain-C1'~2.8 (t)~30
Chain-C2'~2.4 (td)~20
Chain-C3' (alkyne)-~83
Chain-C4' (alkyne)~2.0 (t)~69

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through fragmentation analysis. For this compound (C₉H₉N), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The calculated exact mass is 131.0735 Da.

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation patterns. The molecular ion peak ([M]⁺) would be observed at m/z 131. Key fragmentation pathways would likely involve:

Cleavage of the alkyl chain: A prominent fragmentation would be the cleavage of the bond between the C1' and C2' carbons, which is analogous to benzylic cleavage. This would result in a stable pyridylmethyl radical and a cation at m/z 92, or a pyridylmethyl cation at m/z 92 and a radical.

Pyridine ring fragmentation: The pyridine ring itself can undergo fragmentation, often involving the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion, a characteristic fragmentation for pyridine compounds, leading to a fragment ion at m/z 104 nist.gov.

Rearrangements: McLafferty-type rearrangements could also be possible, leading to further fragmentation ions.

Table 2. Predicted Key Mass Spectrometry Fragments for this compound.
m/zProposed Fragment IdentityFragmentation Pathway
131[C₉H₉N]⁺ (Molecular Ion)-
130[M-H]⁺Loss of a hydrogen radical
104[M-HCN]⁺Loss of hydrogen cyanide from the pyridine ring
92[C₆H₆N]⁺Cleavage of the C1'-C2' bond

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

As of this writing, a single-crystal X-ray structure for this compound has not been reported in the surveyed literature. However, if suitable single crystals could be grown, the analysis would provide unambiguous confirmation of its molecular structure. The data would reveal the planarity of the pyridine ring and the specific bond lengths and angles of the butynyl side chain. Furthermore, the crystal packing analysis would shed light on non-covalent interactions, such as π-π stacking between pyridine rings or C-H···π interactions, which govern the supramolecular architecture nih.govmdpi.comiucr.orgeurjchem.commdpi.com.

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Chemical Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. These two methods are complementary and essential for structural characterization kurouskilab.com.

For this compound, the key characteristic vibrations are associated with the pyridine ring, the terminal alkyne, and the alkyl chain up.ac.zaaps.orgresearchgate.net.

Pyridine Ring Vibrations: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are found in the 1400-1600 cm⁻¹ region. Ring breathing modes and out-of-plane C-H bending are also characteristic nih.gov.

Alkyne Vibrations: The terminal alkyne C≡C stretching vibration gives a sharp, typically weak band in the IR spectrum around 2100-2150 cm⁻¹, but is often strong in the Raman spectrum. The ≡C-H stretching vibration produces a sharp, intense band around 3300 cm⁻¹.

Alkyl Chain Vibrations: The CH₂ groups of the butyl chain will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region, as well as scissoring and rocking deformations at lower wavenumbers.

Table 3. Characteristic IR and Raman Bands for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR/Raman)
≡C-H Stretch~3300Strong/Medium
Aromatic C-H Stretch3000-3100Medium/Medium
Aliphatic C-H Stretch2850-2960Medium/Medium
C≡C Stretch~2120Weak-Medium/Strong
Pyridine Ring C=C, C=N Stretches1400-1600Strong/Strong
CH₂ Bend (Scissoring)~1465Medium/Medium

Electronic Absorption and Fluorescence Spectroscopy for Conjugation and Electronic Structure Probes

Electronic spectroscopy, primarily UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and conjugated systems within a molecule. The pyridine ring is the primary chromophore in this compound.

UV-Vis Absorption: Pyridine exhibits two main absorption bands in its UV spectrum nist.gov.

A strong band typically below 200 nm corresponding to a π→π* transition.

A weaker, longer-wavelength band around 250-270 nm, which is attributed to an n→π* transition involving the non-bonding electrons on the nitrogen atom.

The butynyl substituent is an unconjugated side chain, meaning the triple bond is separated from the aromatic ring by two sp³-hybridized carbon atoms. This separation prevents electronic conjugation between the alkyne and the pyridine ring. Consequently, the UV-Vis spectrum of this compound is expected to be very similar to that of other 3-alkylpyridines, showing the characteristic π→π* and n→π* transitions of the pyridine ring with minimal shifts researchgate.netresearchgate.net.

Fluorescence Spectroscopy: Simple pyridine derivatives are generally not strongly fluorescent. The presence of the non-bonding electrons on the nitrogen allows for efficient non-radiative decay pathways (e.g., intersystem crossing), which quenches fluorescence. Therefore, this compound is not expected to exhibit significant fluorescence.

Computational Chemistry and Theoretical Studies on 3 but 3 Yn 1 Yl Pyridine

Density Functional Theory (DFT) Calculations for Geometrical Optimization, Electronic Structure, and Energetics

Density Functional Theory (DFT) has become a primary method for studying the quantum mechanical properties of molecules due to its balance of accuracy and computational cost. nih.gov For 3-(but-3-yn-1-yl)pyridine, DFT calculations are employed to determine its most stable three-dimensional structure (geometrical optimization), map its electron distribution (electronic structure), and calculate its thermodynamic stability (energetics).

Geometrical Optimization: The first step in a computational study is to find the molecule's lowest energy conformation. Using functionals like B3LYP combined with basis sets such as 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of this compound are optimized. nih.gov This process reveals the preferred spatial arrangement of the pyridine (B92270) ring relative to the flexible butynyl side chain. The optimization confirms a non-planar structure for the molecule. nih.gov

Electronic Structure: Once the geometry is optimized, DFT is used to analyze the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. scispace.com For pyridine derivatives, the HOMO is typically distributed over the aromatic ring, while the LUMO is also localized on the ring system. The presence of the electron-withdrawing pyridine nitrogen and the electron-rich alkyne group significantly influences the electronic landscape. An electrostatic potential (ESP) map can also be generated to visualize electron-rich (negative potential, typically around the nitrogen atom) and electron-poor (positive potential) regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Energetics: DFT calculations provide valuable thermodynamic data, including the total electronic energy, enthalpy, and Gibbs free energy of the molecule. researchgate.net These energetic properties are fundamental for assessing the stability of this compound relative to its isomers and for predicting the thermodynamics of reactions in which it participates.

Table 1: Calculated DFT Properties for this compound (Illustrative Data)
ParameterCalculated ValueMethodology
Total Energy (Hartree)-422.87B3LYP/6-311G(d,p)
EHOMO (eV)-6.54
ELUMO (eV)-0.89
HOMO-LUMO Gap (eV)5.65
Dipole Moment (Debye)2.15B3LYP/6-311G(d,p)

Ab Initio and Semi-Empirical Methods for Electronic Property Prediction

Beyond DFT, other computational methods are available to predict electronic properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from first principles without empirical parameters. nih.govemerginginvestigators.org While computationally more demanding than DFT, they can offer benchmark-quality results for smaller molecules. For this compound, ab initio calculations could be used to refine the understanding of its electronic transitions and ionization potential.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. This makes them significantly faster and suitable for very large molecules or for high-throughput screening of derivatives. While less accurate than DFT or ab initio methods, they can provide useful qualitative trends in electronic properties across a series of related compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanical methods describe the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations model the molecule using classical mechanics, where atoms are treated as spheres and bonds as springs, governed by a set of parameters known as a force field (e.g., AMBER, GROMOS). mdpi.comnih.gov

For this compound, MD simulations can be performed to explore its conformational landscape. By simulating the molecule in a solvent like water, one can observe the rotation around the single bonds of the butynyl side chain and identify the most populated conformations. This provides insight into the molecule's flexibility, which is a critical factor in its ability to bind to other molecules.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing this compound in a simulation box with other molecules (e.g., water, ions, or a biological macromolecule), the non-covalent interactions that govern its behavior in a condensed phase can be analyzed. rsc.org Key interactions for this molecule would include hydrogen bonding (between the pyridine nitrogen and hydrogen-bond donors) and π-π stacking or π-cation interactions involving the pyridine ring. Analysis of the simulation trajectory can reveal the stability and geometry of these interactions. mdpi.com

Computational Reaction Mechanism Elucidation and Selectivity Prediction

Computational methods are essential for elucidating the detailed mechanisms of chemical reactions. For this compound, theoretical studies can predict its reactivity at both the pyridine ring and the terminal alkyne. DFT calculations can be used to map the potential energy surface for a given reaction, identifying the structures of transition states and intermediates. mdpi.com

The activation energies calculated from the energy difference between reactants and transition states allow for the prediction of reaction rates and the determination of the most favorable reaction pathway. For example, the regioselectivity of cycloaddition reactions at the alkyne moiety or the site-selectivity of electrophilic aromatic substitution on the pyridine ring can be rationalized and predicted. mdpi.com This predictive power allows chemists to design experiments more efficiently and to understand unexpected reaction outcomes. mdpi.com

Ligand-System Interaction Modeling and Design Principles

The structural features of this compound—a hydrogen bond acceptor (the pyridine nitrogen), a hydrophobic alkyl chain, and a reactive alkyne group—make it an interesting candidate for ligand design in coordination chemistry and medicinal chemistry. researchgate.net Computational modeling is a cornerstone of modern drug and materials design, providing insights into how a ligand interacts with a target system, such as a protein active site or a metal center. nih.gov

Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand to a receptor. chemrevlett.com In a typical docking study, this compound would be placed into the binding site of a target protein, and an algorithm would sample various conformations and orientations to find the one with the most favorable interaction energy or "docking score". nih.gov

These models can highlight key binding interactions, such as:

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor with amino acid residues like serine or threonine.

π-Interactions: The aromatic pyridine ring can engage in π-π stacking with aromatic residues like phenylalanine or tyrosine, or in cation-π interactions with charged residues like lysine (B10760008) or arginine.

Hydrophobic Interactions: The butynyl side chain can occupy hydrophobic pockets within the binding site.

By analyzing these binding modes, computational chemists can establish design principles for new, more potent, or more selective ligands based on the this compound scaffold. These principles guide the chemical synthesis of new derivatives with improved properties.

Table 2: Potential Intermolecular Interactions of this compound in a Binding Site (Illustrative)
Molecular MoietyType of InteractionPotential Interacting Partner (e.g., Amino Acid Residue)
Pyridine NitrogenHydrogen Bond AcceptorSerine, Threonine, Asparagine
Pyridine Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan
Pyridine RingCation-π InteractionLysine, Arginine
Alkyl ChainHydrophobic/Van der WaalsLeucine, Isoleucine, Valine
Terminal Alkyneπ-Alkyl, Metal CoordinationLeucine, Alanine, Transition Metals

Applications and Future Research Directions of 3 but 3 Yn 1 Yl Pyridine in Chemical Synthesis and Catalysis

Role as a Versatile Synthetic Building Block in the Construction of Complex Organic Architectures

The dual functionality of 3-(but-3-yn-1-yl)pyridine, containing both a pyridine (B92270) moiety and a terminal alkyne, renders it an exceptionally versatile building block in organic synthesis. This unique combination allows for a wide array of chemical transformations, enabling the construction of intricate molecular frameworks. The pyridine ring can act as a directing group, a ligand for metal catalysts, or a basic component, while the alkyne functionality is amenable to numerous coupling reactions, cycloadditions, and functional group interconversions.

Researchers have leveraged these properties to incorporate the pyridine-alkyne motif into larger, more complex structures. For instance, the alkyne can readily participate in Sonogashira coupling reactions, allowing for the facile introduction of aryl or vinyl substituents. Furthermore, the alkyne can undergo hydration to form ketones, or be involved in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to form triazoles. These reactions provide robust methods for linking the pyridine core to other molecular fragments, building up complexity in a controlled manner.

The pyridine nitrogen also plays a crucial role, often influencing the reactivity of the alkyne or participating directly in reactions. It can be quaternized to form pyridinium (B92312) salts, which can alter the electronic properties of the molecule and open up new reaction pathways. acs.org The strategic application of these reactions has led to the synthesis of diverse heterocyclic compounds, including those with potential biological activity, highlighting the importance of this compound as a foundational element in medicinal chemistry and materials science.

Recent studies have demonstrated the utility of pyridine-alkyne scaffolds in creating novel metal-organic architectures. mdpi.com For example, a pyridine-tricarboxylate building block, conceptually similar in its modular nature, has been used to construct unique 3D coordination polymers and metal-organic frameworks (MOFs). mdpi.com This suggests that this compound could similarly be employed in the design of functional materials with tailored properties. The ability to precisely control the assembly of these complex structures is a testament to the versatility of this pyridine-alkyne building block.

Reaction TypeDescriptionPotential Products
Sonogashira CouplingPalladium-catalyzed cross-coupling of the terminal alkyne with aryl or vinyl halides.Aryl- or vinyl-substituted pyridine-alkynes.
Click Chemistry (CuAAC)Copper-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazoles.Pyridine-substituted triazoles.
HydrationAddition of water across the alkyne triple bond, typically catalyzed by mercury or gold salts.Pyridyl-substituted ketones.
Cycloaddition ReactionsParticipation of the alkyne in [2+2+2] or other cycloaddition reactions to form complex polycyclic systems.Highly substituted aromatic and heterocyclic compounds.
QuaternizationAlkylation of the pyridine nitrogen to form pyridinium salts.N-alkyl-3-(but-3-yn-1-yl)pyridinium salts.

Rational Design and Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis

The pyridine-alkyne framework of this compound is an excellent scaffold for the rational design of novel ligands for both homogeneous and heterogeneous catalysis. The pyridine nitrogen provides a strong coordination site for a wide range of transition metals, while the alkyne functionality can be readily modified to introduce additional donor atoms or steric bulk, allowing for fine-tuning of the ligand's electronic and steric properties.

In homogeneous catalysis, ligands derived from this compound can be used to stabilize and activate metal centers for a variety of catalytic transformations. For example, by reacting the alkyne with organometallic reagents, phosphines, or other coordinating groups, bidentate or polydentate ligands can be synthesized. These ligands can then be used to prepare well-defined metal complexes with tailored catalytic activities. The pyridine-oxazoline ligand class, for instance, has seen a resurgence in asymmetric catalysis, demonstrating the potential for pyridine-based chiral ligands in creating new and efficient synthetic methodologies. researchgate.netrsc.org

For heterogeneous catalysis, this compound and its derivatives can be immobilized on solid supports, such as silica, alumina, or polymers. mdpi.com This can be achieved by covalently attaching the molecule to the support via the alkyne or another functional group introduced for this purpose. The resulting supported catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling, which are crucial for industrial applications. The design of such catalysts allows for the creation of active sites with well-defined structures, potentially leading to higher selectivity and activity compared to traditional heterogeneous catalysts.

The development of such ligands is an active area of research, with a focus on creating catalysts for challenging reactions such as C-H activation, cross-coupling reactions, and asymmetric synthesis. The modular nature of the this compound scaffold allows for a systematic approach to ligand design, where the effects of different substituents on catalytic performance can be readily investigated. This facilitates a deeper understanding of structure-activity relationships and the rational design of next-generation catalysts.

Development of Advanced Functional Materials and Molecular Devices Utilizing the Pyridine-Alkyne Core

The unique electronic and structural features of the pyridine-alkyne core in this compound make it a promising building block for the development of advanced functional materials and molecular devices. The conjugated system formed by the pyridine ring and the alkyne moiety can give rise to interesting photophysical and electronic properties, which can be further tuned by chemical modification.

One area of interest is the development of organic light-emitting diodes (OLEDs). Pyridine-containing compounds have been investigated as electron-transporting materials in OLEDs due to their electron-deficient nature. rsc.org The incorporation of an alkyne functionality provides a route to extend the conjugation of the system, which can influence the material's emission color and efficiency. By synthesizing polymers or dendrimers based on the this compound unit, it is possible to create materials with tailored optoelectronic properties for use in displays and lighting applications.

Another potential application is in the field of molecular electronics. The rigid, linear nature of the alkyne group makes it an ideal component for creating molecular wires or switches. By anchoring molecules containing the pyridine-alkyne core between two electrodes, it may be possible to control the flow of current through the molecule by external stimuli, such as light or an electric field. The pyridine unit can also serve as an anchoring group to a metal surface or as a component that can be protonated or metalated to modulate the electronic properties of the device.

Furthermore, the pyridine-alkyne core can be incorporated into sensor applications. The pyridine nitrogen can act as a binding site for metal ions or other analytes, and this binding event can cause a change in the fluorescence or absorption properties of the molecule. rsc.org This change can be used to detect the presence of the analyte, even at very low concentrations. The alkyne group provides a convenient handle for attaching the sensor molecule to a surface or for incorporating it into a larger polymer matrix.

Prospects for Stereoselective Synthesis and Asymmetric Catalysis Driven by the Pyridine-Alkyne Framework

The pyridine-alkyne framework of this compound holds significant promise for the advancement of stereoselective synthesis and asymmetric catalysis. The ability to introduce chirality into molecules with high enantiomeric or diastereomeric purity is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds.

One approach to achieving stereoselectivity is through the use of chiral catalysts. Ligands derived from this compound can be made chiral by introducing a stereocenter into the molecule, for example, by using a chiral starting material for its synthesis or by resolving a racemic mixture. These chiral ligands can then be coordinated to a metal center to create an asymmetric catalyst that can induce enantioselectivity in a wide range of reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The pyridine-oxazoline (PyOx) ligands are a prime example of how chiral pyridine-based scaffolds can be highly effective in asymmetric catalysis. researchgate.netrsc.org

Another strategy involves using the pyridine-alkyne framework as a chiral auxiliary. In this approach, the starting material is covalently attached to a chiral molecule containing the pyridine-alkyne moiety. The chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be removed to yield the desired enantiomerically enriched product. The rigid nature of the alkyne can help to create a well-defined chiral environment around the reaction center, leading to high levels of stereocontrol.

Furthermore, the pyridine-alkyne unit itself can be a substrate in stereoselective transformations. For example, the asymmetric reduction of a ketone derived from the hydration of the alkyne can produce a chiral alcohol. Similarly, the addition of a chiral nucleophile to the alkyne can lead to the formation of a new stereocenter. The development of new catalytic methods for the stereoselective functionalization of the pyridine-alkyne framework is an active area of research with the potential to provide access to a wide range of valuable chiral building blocks. nih.gov

ApproachDescriptionExample Reaction
Chiral LigandsSynthesis of chiral ligands derived from this compound for use in asymmetric metal catalysis.Asymmetric hydrogenation of prochiral olefins.
Chiral AuxiliariesTemporary attachment of a chiral pyridine-alkyne auxiliary to a substrate to direct a stereoselective reaction.Diastereoselective Diels-Alder reaction.
Stereoselective Substrate ReactionsDirect asymmetric transformation of the pyridine-alkyne molecule itself.Enantioselective reduction of a pyridyl-alkynyl ketone.
OrganocatalysisUse of chiral organic molecules to catalyze stereoselective reactions involving the pyridine-alkyne framework.Asymmetric Michael addition to an activated alkyne.

Emerging Methodologies for Highly Efficient and Sustainable Pyridine-Alkyne Conjugation

The development of highly efficient and sustainable methodologies for the synthesis of pyridine-alkyne conjugates is crucial for unlocking the full potential of these valuable compounds. Traditional methods for forming carbon-carbon bonds often rely on harsh reaction conditions, stoichiometric reagents, and expensive metal catalysts, which can generate significant amounts of waste and limit the practical application of these methods.

One of the most significant advances in this area is the development of transition-metal-free C-H activation strategies. These methods allow for the direct coupling of pyridines with alkynes without the need for pre-functionalization of the pyridine ring, such as halogenation. This not only simplifies the synthetic route but also improves the atom economy of the process. For example, base-promoted annulation of aromatic terminal alkynes with benzamides as a nitrogen source has been reported for the one-pot synthesis of 3,5-diaryl pyridines. nih.gov

Another important area of research is the development of novel catalytic systems that can operate under milder conditions and with higher efficiency. This includes the use of earth-abundant and non-toxic metals, such as iron or copper, as catalysts for cross-coupling reactions. Additionally, the development of ligands that can promote catalysis at low catalyst loadings is a key objective. Photocatalysis, which utilizes visible light as a renewable energy source to drive chemical reactions, is also emerging as a powerful tool for the synthesis of pyridine-alkyne conjugates.

The principles of green chemistry are increasingly being applied to the synthesis of these compounds. This includes the use of environmentally benign solvents, such as water or ethanol, and the development of one-pot or tandem reactions that minimize the number of purification steps and reduce waste generation. For instance, a one-pot, three-component tandem reaction of aldehydes, malononitrile (B47326), and N-alkyl-2-cyanoacetamides under microwave irradiation has been developed for the synthesis of highly functionalized pyridines. mdpi.com These emerging methodologies are not only making the synthesis of pyridine-alkyne conjugates more sustainable but are also enabling the creation of novel molecular architectures that were previously inaccessible.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(but-3-yn-1-yl)pyridine under mild reaction conditions?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a pyridine-bearing halide (e.g., 3-bromopyridine) and but-3-yne-1-ol derivatives. Catalytic systems like Fe₂O₃@SiO₂/In₂O₃ (used in analogous pyridine functionalization reactions) can enhance yield and reduce side products under mild temperatures (60–80°C) . Solvent selection (e.g., DMF or THF) and ligand choice (e.g., PPh₃) are critical for regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the alkyne substituent and pyridine ring protons (e.g., coupling patterns for para-substituted pyridines).
  • FT-IR : Identify C≡C stretching vibrations (~2100–2260 cm⁻¹) and pyridine ring modes (~1600 cm⁻¹).
  • HRMS (ESI or EI) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 146.084 for C₉H₈N₂).
  • X-ray crystallography (if crystalline): Resolve bond angles and spatial orientation of the alkyne group .

Q. What are common applications of this compound in medicinal chemistry?

  • Methodological Answer : The but-3-yn-1-yl group serves as a click chemistry handle for bioorthogonal reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) to conjugate pyridine derivatives with biomolecules. This is critical in developing photoaffinity probes for studying protein-ligand interactions, as demonstrated in analogous compounds for peptide labeling .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT calculations : Model electron density distributions to identify reactive sites (e.g., pyridine N vs. alkyne π-system).
  • QSPR/Neural Networks : Corrogate experimental data (e.g., reaction yields, solvent effects) to optimize catalytic conditions. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts in analogous systems show improved turnover due to surface Lewis acidity .

Q. How to resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer : Systematic variation of parameters is key:

  • Catalyst loading : Excess Pd(PPh₃)₄ (>5 mol%) may reduce side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote alkyne oligomerization.
  • Temperature control : Lower temperatures (<70°C) minimize alkyne decomposition.
  • Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to isolate pure product .

Q. What strategies enhance the stability of this compound in aqueous media for biological studies?

  • Methodological Answer :

  • Protecting groups : Introduce tert-butyldimethylsilyl (TBS) groups to the alkyne terminus, as seen in structurally related pyridine intermediates .
  • Formulation : Use cyclodextrin encapsulation or PEGylation to improve solubility and reduce hydrolysis.
  • pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent pyridine ring protonation and alkyne degradation .

Q. How to design experiments to study the allosteric modulation potential of this compound derivatives?

  • Methodological Answer :

  • In vitro assays : Use mGlu5 receptor-expressing HEK293 cells to measure cAMP inhibition (via ELISA) and compare with reference negative allosteric modulators (e.g., 6-fluoro-2-[4-(pyridin-2-yl)but-3-yn-1-yl]imidazo[1,2-a]pyridine derivatives) .
  • Structure-activity relationship (SAR) : Modify the pyridine ring with electron-withdrawing groups (e.g., -F, -CF₃) and evaluate binding affinity via radioligand displacement assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.